molecular formula C10H11Cl2NO3 B1664983 Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)- CAS No. 3613-84-1

Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)-

Cat. No. B1664983
CAS RN: 3613-84-1
M. Wt: 264.1 g/mol
InChI Key: GZFGDLGLBNEVDC-UHFFFAOYSA-N
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Description

Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)- is a bioactive chemical.

Scientific Research Applications

Hydroxylation Studies

  • Hydroxylation of Substituted Anilines and Acetanilides: Research by Daly et al. (1968) investigated the hydroxylation of various substituted anilines and acetanilides, including the hydroxylation of 4-chloro- and 4-fluoro-acetanilides to 4-hydroxy derivatives (Daly, Guroff, Udenfriend, & Witkop, 1968).

Agricultural Applications

  • Protection of Corn from Herbicidal Injury: Leavitt and Penner (1978) explored the use of the antidote R-25788 to protect corn seedlings from injury by various acetanilide herbicides (Leavitt & Penner, 1978).
  • Synthesis and Application of Herbicide Antidotes: Sacher et al. (1983) reported on chemical safeners for the use of acetanilide herbicides in grain sorghum, emphasizing the effectiveness of 2,4-disubstituted-thiazoles (Sacher, Lee, Schafer, & Howe, 1983).

Environmental Impact and Detection

  • Designing Enzyme-Linked Immunosorbent Assays for Genotoxic Metabolites: Tessier and Clark (1999) reported on the design of competitive enzyme-linked immunosorbent assays for detecting environmental contaminants related to chloroacetanilide herbicides (Tessier & Clark, 1999).

Soil Interaction and Degradation

  • Adsorption and Bioactivity in Soils: Research by Weber and Peter (1982) focused on the adsorption and bioactivity of acetanilide herbicides in soils, correlating these factors with soil parameters (Weber & Peter, 1982).
  • Anaerobic Transformation of Acetanilide Herbicides: Stamper, Traina, and Tuovinen (1997) studied the transformation of acetanilide herbicides under anaerobic conditions, particularly examining the role of sulfate-reducing bacteria (Stamper, Traina, & Tuovinen, 1997).

Synthesis and Characterization

  • Synthesis of 2-Hydroxy-N-Methyl Acetanilide: A study by Zheng Ling (2006) detailed the synthesis process and characterization of 2-hydroxy-N-methyl acetanilide (Zheng Ling, 2006).

Chemoproteomic Profiling

Additional References

Several other studies provide insights into the properties, transformations, and environmental interactions of acetanilide compounds. These include the works of Nagrimanov et al. (2018) on the thermochemistry of drugs (Nagrimanov, Ziganshin, Solomonov, & Verevkin, 2018), Meth–Cohn, Narine, and Tarnowski (1981) on the synthesis of chloroquinolinecarbaldehydes (Meth–Cohn, Narine, & Tarnowski, 1981), and Singh, Kumar, and Mishra (2018) on the pharmacological aspects of acetanilide derivatives (Singh, Kumar, & Mishra, 2018).

properties

CAS RN

3613-84-1

Product Name

Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)-

Molecular Formula

C10H11Cl2NO3

Molecular Weight

264.1 g/mol

IUPAC Name

2,2-dichloro-N-(2-hydroxyethyl)-N-(2-hydroxyphenyl)acetamide

InChI

InChI=1S/C10H11Cl2NO3/c11-9(12)10(16)13(5-6-14)7-3-1-2-4-8(7)15/h1-4,9,14-15H,5-6H2

InChI Key

GZFGDLGLBNEVDC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N(CCO)C(=O)C(Cl)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)N(CCO)C(=O)C(Cl)Cl)O

Appearance

Solid powder

Other CAS RN

3613-84-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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